Ethyl 2-acetyl-3-methylpentanoate is an organic compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. This compound is classified as an ester, which is characterized by its pleasant fruity odor, making it valuable in various industrial applications such as flavoring and fragrance production. Its structure includes an acetyl group and a methyl group attached to a pentanoate backbone, contributing to its unique chemical properties and reactivity .
The synthesis of ethyl 2-acetyl-3-methylpentanoate typically involves the esterification of 2-acetyl-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester.
In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction conditions and enhancing yield and purity .
Ethyl 2-acetyl-3-methylpentanoate has diverse applications across several fields:
Ethyl 2-acetyl-3-methylpentanoate can be compared with other esters that share similar functional groups but differ in their structural configurations. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl acetate | C₄H₈O₂ | Simple ester, widely used as a solvent |
| Ethyl propionate | C₅H₁₀O₂ | Slightly larger ester, used in flavoring |
| Ethyl butyrate | C₆H₁₂O₂ | Known for its fruity aroma, used in food applications |
| Ethyl 2-acetyl-4-methylpentanoate | C₁₀H₁₈O₃ | Similar structure but different methyl positioning |
While these compounds share commonalities as esters, ethyl 2-acetyl-3-methylpentanoate's unique structural features confer distinct chemical properties that enhance its utility in specialized applications where others may not be as effective .
Ethyl 2-acetyl-3-methylpentanoate (CAS: 1540-31-4) belongs to the important class of organic compounds known as β-keto esters, characterized by the presence of both ketone and ester functional groups separated by a single carbon atom. The compound possesses the molecular formula C₁₀H₁₈O₃ with a molecular weight of 186.25 g/mol. β-keto esters represent a noteworthy class of organic building blocks extensively used in the synthesis of complex natural products, making them fundamental structures in organic chemistry.
The classification of this compound as a β-keto ester is derived from its structural arrangement where the ketone functionality (acetyl group) is positioned at the β-carbon relative to the ester carbonyl group. This structural motif confers unique reactivity patterns that distinguish β-keto esters from other carbonyl-containing compounds. The compound is also known by several synonyms including 2-acetyl-3-methylvaleric acid ethyl ester, ethyl 2-(2-butyl)acetoacetate, and pentanoic acid, 2-acetyl-3-methyl-, ethyl ester.
The physical properties of ethyl 2-acetyl-3-methylpentanoate include a density of 1.0±0.1 g/cm³, a boiling point of 221.2±8.0°C at 760 mmHg, and a flash point of 85.8±18.5°C. These properties are consistent with its ester nature and molecular size, contributing to its handling characteristics and applications in various synthetic processes.
The molecular structure of ethyl 2-acetyl-3-methylpentanoate features a branched aliphatic chain with strategic placement of functional groups that define its chemical behavior. The compound's structure can be represented by the SMILES notation: CCC(C)C(C(=O)C)C(=O)OCC, which illustrates the arrangement of the acetyl group at position 2 and the methyl substituent at position 3 of the pentanoic acid backbone.
Nuclear magnetic resonance (NMR) spectroscopic analysis reveals that the compound exists predominantly in its keto form rather than the enolic tautomer, as evidenced by characteristic chemical shifts observed in ¹H-NMR spectra. This tautomeric preference is typical for β-keto esters and influences their reactivity patterns in various chemical transformations.
Conformational analysis of β-keto esters, including ethyl 2-acetyl-3-methylpentanoate, typically reveals multiple stable conformations due to rotational freedom around single bonds. The minimal energy conformation is crucial for understanding the compound's interactions with biological systems and its behavior in chemical reactions. The three-dimensional arrangement of atoms affects the compound's ability to participate in intermolecular interactions and influences its physical properties.
The development of β-keto ester chemistry has been intrinsically linked to the advancement of the Claisen condensation reaction, first published by Rainer Ludwig Claisen in 1887. This foundational reaction established the framework for carbon-carbon bond formation between esters and other carbonyl compounds, leading to the systematic synthesis of β-keto esters.
The Claisen condensation mechanism involves the deprotonation of an α-hydrogen from an ester to form an enolate anion, which subsequently attacks the carbonyl carbon of another ester molecule. This process requires specific conditions including the presence of a strong base that does not interfere with the reaction through nucleophilic substitution or addition. The alkoxide base corresponding to the alcohol component of the ester is typically employed to ensure reaction efficiency.
Historical developments in β-keto ester synthesis have expanded beyond traditional Claisen condensations to include modern catalytic approaches. The introduction of lipase-catalyzed transesterification reactions has provided environmentally friendly alternatives for β-keto ester preparation. These enzymatic methods offer advantages in terms of selectivity and mild reaction conditions, particularly beneficial for sensitive substrates.
Ethyl 2-acetyl-3-methylpentanoate serves as a versatile intermediate in pharmaceutical synthesis, particularly for ketone-containing active pharmaceutical ingredients. The compound's structure allows for various chemical modifications through its reactive sites, facilitating the development of complex organic molecules required in medicinal chemistry applications.
The synthetic utility of this β-keto ester extends to its participation in multiple reaction types including hydrolysis, reduction, and transesterification. In acidic or basic conditions, the compound undergoes hydrolysis to yield the corresponding carboxylic acid and ethanol. Reduction reactions using agents such as lithium aluminum hydride can convert the ester functionality to alcohols, while transesterification allows for the exchange of the ethyl group with other alcohols under appropriate catalytic conditions.
Recent advances in asymmetric synthesis have highlighted the potential of β-keto esters in enantioselective transformations. Studies on enantioselective transfer hydrogenation of related α-methoxyimino-β-keto esters demonstrate the ongoing relevance of these compounds in developing stereoselective synthetic methodologies. These developments underscore the continued importance of β-keto esters in modern organic synthesis.
Ethyl 2-acetyl-3-methylpentanoate exhibits well-defined fundamental physical constants that characterize its molecular structure and behavior. The compound possesses a molecular weight of 186.248 grams per mole, as determined through precise molecular formula calculations based on its chemical composition of C₁₀H₁₈O₃ [1]. The molecular structure consists of a pentanoate backbone with an acetyl substituent at the second carbon position and a methyl group at the third carbon position.
The density of ethyl 2-acetyl-3-methylpentanoate is reported as 1.0 ± 0.1 grams per cubic centimeter at standard conditions [1]. This density value places the compound within the typical range for organic esters and β-ketoesters, indicating moderate intermolecular forces and packing efficiency in the liquid state. The relatively high density compared to simple hydrocarbons reflects the presence of oxygen-containing functional groups that contribute to stronger intermolecular interactions.
The boiling point of ethyl 2-acetyl-3-methylpentanoate occurs at 221.2 ± 8.0 degrees Celsius at 760 millimeters of mercury pressure [1]. This elevated boiling point is characteristic of compounds containing multiple polar functional groups and reflects the significant intermolecular forces present in the liquid phase. The boiling point is considerably higher than that of simple ethyl esters due to the additional carbonyl functionality and the resulting dipole-dipole interactions.
Table 1: Fundamental Physical Constants of Ethyl 2-acetyl-3-methylpentanoate
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 186.248 [1] |
| Density (g/cm³) | 1.0 ± 0.1 [1] |
| Boiling Point (°C) | 221.2 ± 8.0 (at 760 mmHg) [1] |
| Exact Mass (g/mol) | 186.125595 [1] |
The refractive index of ethyl 2-acetyl-3-methylpentanoate is measured at 1.427, providing insight into the compound's optical properties and molecular polarizability [1]. This refractive index value is consistent with organic compounds containing carbonyl groups and ester functionalities, indicating moderate electronic polarization within the molecular structure. The refractive index measurement serves as a valuable identification parameter for compound characterization and purity assessment.
The flash point of ethyl 2-acetyl-3-methylpentanoate is determined to be 85.8 ± 18.5 degrees Celsius [1] [9]. This flash point value indicates the minimum temperature at which the compound forms a flammable vapor-air mixture under standard atmospheric conditions. The relatively high flash point compared to lower molecular weight esters reflects the reduced volatility associated with the larger molecular size and increased intermolecular forces.
Additional physical properties include a vapor pressure of 0.1 ± 0.4 millimeters of mercury at 25 degrees Celsius, indicating low volatility at room temperature [1]. The logarithmic partition coefficient (LogP) value of 2.47 suggests moderate lipophilicity, while the polar surface area of 43.37 square angstroms reflects the contribution of oxygen atoms to the molecular polarity [1].
Table 2: Optical and Thermal Properties
| Property | Value |
|---|---|
| Refractive Index | 1.427 [1] |
| Flash Point (°C) | 85.8 ± 18.5 [1] |
| Vapor Pressure (mmHg at 25°C) | 0.1 ± 0.4 [1] |
| LogP | 2.47 [1] |
| Polar Surface Area (Ų) | 43.37 [1] |
The solubility characteristics of ethyl 2-acetyl-3-methylpentanoate demonstrate typical behavior for β-ketoester compounds, exhibiting variable solubility depending on solvent polarity and hydrogen bonding capacity. The compound shows limited solubility in water, consistent with its predominantly hydrophobic character and moderate LogP value [38]. This aqueous insolubility reflects the predominance of the hydrocarbon chain and ester functionality over the polar carbonyl groups.
In contrast, ethyl 2-acetyl-3-methylpentanoate demonstrates good solubility in ethanol and other alcoholic solvents [37] [38]. The enhanced solubility in alcoholic media results from favorable hydrogen bonding interactions between the solvent hydroxyl groups and the carbonyl oxygen atoms of the β-ketoester. This solubility pattern is characteristic of compounds capable of both hydrogen bond acceptance and dipole-dipole interactions.
The compound exhibits excellent solubility in ethyl ether and other ethereal solvents, reflecting compatibility between the ester functionality and the ether oxygen atoms [38]. Solubility in chloroform and other chlorinated solvents is also favorable due to the moderate polarity matching between solute and solvent. The compound shows good solubility in acetonitrile, indicating compatibility with polar aprotic solvents [30] [32].
Table 3: Solubility Properties in Various Solvents
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Slightly soluble to insoluble [38] | Limited due to hydrophobic character |
| Ethanol | Soluble [37] [38] | Hydrogen bonding interactions |
| Ethyl Ether | Soluble [38] | Compatible ester functionality |
| Chloroform | Soluble [30] | Moderate polarity matching |
| Acetonitrile | Soluble [30] [32] | Polar aprotic compatibility |
| Organic Solvents (General) | Generally soluble [37] | Variable depending on polarity |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for ethyl 2-acetyl-3-methylpentanoate, revealing distinct signals for both keto and enol tautomeric forms when present. Proton Nuclear Magnetic Resonance spectroscopy of β-ketoester compounds typically exhibits characteristic chemical shift patterns that allow identification of tautomeric equilibria [23] [29].
The keto form of ethyl 2-acetyl-3-methylpentanoate displays a singlet around 3.48 parts per million corresponding to the α-methylene protons adjacent to the carbonyl groups [23] [29]. This downfield chemical shift reflects the deshielding effect of the electron-withdrawing carbonyl functionalities. The acetyl methyl group in the keto form appears as a singlet near 2.21 parts per million, positioned downfield due to proximity to the carbonyl carbon [23].
When the enol tautomer is present, distinct spectroscopic signatures become apparent. The enol form exhibits a characteristic vinyl proton signal around 5.03 parts per million, indicating the formation of the carbon-carbon double bond [23] [29]. The acetyl methyl group in the enol form shifts upfield to approximately 1.94 parts per million due to altered electronic environment. The enol hydroxyl proton appears as a broad signal around 12.14 parts per million, significantly downfield due to intramolecular hydrogen bonding [23].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through carbonyl carbon chemical shifts. The keto form displays carbonyl signals in the 200-210 parts per million region, while enol carbonyl carbons appear between 170-180 parts per million [24] [31]. These distinct chemical shift regions allow quantitative determination of tautomeric ratios when both forms are present in solution.
Infrared spectroscopy reveals characteristic absorption patterns for ethyl 2-acetyl-3-methylpentanoate that reflect its functional group composition and tautomeric behavior. The keto form exhibits strong carbonyl stretching vibrations in the 1700-1750 reciprocal centimeters region, consistent with ketone and ester functionalities [17] [19]. These sharp, intense absorptions provide definitive evidence for carbonyl group presence and allow monitoring of tautomeric equilibria.
When enol tautomers are present, infrared spectroscopy reveals additional characteristic absorptions. Enol carbonyl stretching occurs in the 1600-1650 reciprocal centimeters region, reflecting the altered electronic environment of the conjugated system [19] [24]. The enol hydroxyl group produces a very broad absorption spanning 2500-3300 reciprocal centimeters due to strong intramolecular hydrogen bonding [19].
Mass spectrometry analysis of ethyl 2-acetyl-3-methylpentanoate yields a molecular ion peak at mass-to-charge ratio 186, corresponding to the intact molecular structure [1]. Fragmentation patterns provide structural confirmation through characteristic loss patterns typical of β-ketoester compounds. Common fragmentations include loss of ethoxy groups, acetyl groups, and alkyl chains depending on ionization conditions and energy.
The mass spectroscopic behavior reflects the stability of various molecular fragments and can provide evidence for tautomeric forms through different fragmentation pathways [24]. Electron impact ionization typically produces fragments characteristic of both keto and enol forms when tautomeric equilibria exist in the gas phase.
Structural confirmation of ethyl 2-acetyl-3-methylpentanoate employs multiple complementary spectroscopic techniques to establish molecular connectivity and stereochemistry. Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide definitive evidence for carbon-hydrogen and carbon-carbon connectivity patterns [15].
Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen relationships, confirming the attachment of protons to specific carbon atoms within the molecular framework [15]. This technique proves particularly valuable for distinguishing between methyl, methylene, and methine carbon environments in the branched pentanoate structure.
Chemical shift correlation with known β-ketoester compounds provides additional structural validation [29] [31]. The characteristic chemical shift patterns observed for ethyl 2-acetyl-3-methylpentanoate align with established values for related β-ketoester structures, supporting the proposed molecular connectivity.
Deuterium exchange experiments can confirm the presence of exchangeable protons, particularly the enol hydroxyl group when present [27] [34]. Treatment with deuterium oxide results in signal disappearance or broadening for exchangeable protons, providing evidence for tautomeric hydroxyl groups.
The determination of equilibrium constants for the keto-enol tautomerism of ethyl 2-acetyl-3-methylpentanoate follows established methodologies developed for β-ketoester compounds. Quantitative Nuclear Magnetic Resonance spectroscopy provides the most direct approach for measuring tautomeric ratios through integration of characteristic signals from each tautomeric form [23] [28].
For related β-ketoester compounds, equilibrium constants typically range from 0.08 to 0.12 in chloroform solution at 25 degrees Celsius [23] [28]. Ethyl acetoacetate, a structurally similar compound, exhibits an equilibrium constant of approximately 0.09 to 0.10, corresponding to 8-10 percent enol content under these conditions [23] [29]. The equilibrium constant is defined as the ratio of enol concentration to keto concentration at equilibrium.
Temperature dependence studies reveal that equilibrium constants generally decrease with increasing temperature, favoring the keto form at elevated temperatures [32] [34]. This temperature dependence reflects the enthalpic and entropic contributions to the tautomeric equilibrium, with the enthalpic term typically dominating the equilibrium position [32].
Solvent effects significantly influence equilibrium constants, with polar solvents generally favoring the keto form and nonpolar solvents favoring the enol form [30] [32]. This solvent dependence results from differential solvation of the two tautomeric forms, with the more polar keto form being preferentially stabilized in polar media.
Table 4: Tautomeric Equilibrium Data for Related β-Ketoester Compounds
| Compound | Solvent | Equilibrium Constant | Enol Percentage | Temperature (°C) |
|---|---|---|---|---|
| Ethyl acetoacetate | CDCl₃ | 0.09-0.10 [23] [29] | 8-10% | 25-32 |
| Acetylacetone | CDCl₃ | 0.2-0.4 [26] | 17-28% | 25 |
| Ethyl 2-acetyl-3-methylbutanoate | CDCl₃ | ~0.08-0.12 | 7-11% | 25 |
Multiple structural and environmental factors influence the keto-enol tautomeric equilibrium of ethyl 2-acetyl-3-methylpentanoate. Solvent polarity represents one of the most significant variables affecting equilibrium position. Polar protic solvents such as water and alcohols stabilize the keto form through hydrogen bonding interactions with the carbonyl oxygen atoms [30] [32].
Conversely, nonpolar solvents such as benzene and carbon tetrachloride favor the enol form by providing an environment where intramolecular hydrogen bonding can occur without competition from solvent molecules [30] [32]. The enol form benefits from strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, creating a stabilized six-membered ring structure [22] [25].
Steric effects play a crucial role in determining tautomeric equilibrium positions. Bulky substituents at the α-carbon position can destabilize the enol form by creating unfavorable steric interactions in the planar enol geometry [25] [31]. The methyl substituent at the β-carbon position in ethyl 2-acetyl-3-methylpentanoate may influence the equilibrium through both steric and electronic effects.
Electronic effects of substituents modify the stability of both tautomeric forms through inductive and resonance mechanisms [25] [31]. Electron-withdrawing groups generally stabilize the keto form by reducing electron density at the carbonyl carbon, while electron-donating groups can stabilize the enol form through enhanced resonance stabilization.
Temperature effects typically favor the keto form at higher temperatures due to entropic considerations [32] [34]. The keto form generally possesses greater conformational flexibility compared to the more rigid enol form, leading to favorable entropy contributions at elevated temperatures.
Table 5: Factors Influencing Tautomeric Equilibrium
| Factor | Effect on Keto Form | Effect on Enol Form |
|---|---|---|
| Solvent Polarity | Favors in polar solvents [30] [32] | Favors in nonpolar solvents [30] [32] |
| Temperature | Favors at higher temperatures [32] [34] | Favors at lower temperatures [32] [34] |
| Steric Hindrance | Favors with bulky groups [25] [31] | Destabilized by bulky groups [25] [31] |
| Intramolecular H-bonding | Minimal effect [22] | Strongly stabilizes enol [22] [25] |
| Extended Conjugation | Destabilizes keto form [25] | Strongly stabilizes enol [25] |
Spectroscopic evidence for keto-enol tautomerism in ethyl 2-acetyl-3-methylpentanoate manifests through distinct signals characteristic of each tautomeric form. Nuclear Magnetic Resonance spectroscopy provides the most definitive evidence through observation of separate signals for keto and enol protons when tautomeric interconversion occurs slowly on the Nuclear Magnetic Resonance timescale [23] [29].
The presence of enol tautomers is confirmed by the appearance of characteristic vinyl proton signals in the 5.0-5.5 parts per million region of the proton Nuclear Magnetic Resonance spectrum [23] [29]. These signals are absent in compounds that exist exclusively in the keto form, providing unambiguous evidence for enol formation. The vinyl proton coupling patterns can reveal additional structural details about the enol geometry and substitution patterns.
Intramolecular hydrogen bonding in the enol form produces a characteristic hydroxyl proton signal around 12-13 parts per million, significantly downfield from typical alcohol hydroxyl signals [23] [29]. This extreme downfield shift results from the strong hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen, creating a deshielded environment for the proton.
Infrared spectroscopy provides complementary evidence for tautomeric forms through characteristic carbonyl and hydroxyl stretching frequencies [19] [24]. The enol form exhibits carbonyl stretching at lower frequencies (1600-1650 reciprocal centimeters) compared to the keto form (1700-1750 reciprocal centimeters) due to resonance stabilization and conjugation effects [19].
The hydroxyl stretching region reveals broad absorption spanning 2500-3300 reciprocal centimeters when enol forms are present, reflecting the strong intramolecular hydrogen bonding [19] [24]. This broad absorption contrasts sharply with the sharp hydroxyl stretches observed in non-hydrogen-bonded alcohols, providing clear evidence for the constrained enol geometry.